1-(4-chlorophenyl)-N-(4-propoxybenzyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide
Description
1-(4-Chlorophenyl)-N-(4-propoxybenzyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide is a triazole-based small molecule featuring a 1,2,3-triazole core substituted at positions 1, 4, and 3. The 1-position is occupied by a 4-chlorophenyl group, while the 5-position contains a pyridin-3-yl moiety. The carboxamide group at position 4 is linked to a 4-propoxybenzyl substituent. This structural motif is common in medicinal chemistry due to the triazole’s stability and versatility in forming hydrogen bonds, which enhances target binding .
Properties
IUPAC Name |
1-(4-chlorophenyl)-N-[(4-propoxyphenyl)methyl]-5-pyridin-3-yltriazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22ClN5O2/c1-2-14-32-21-11-5-17(6-12-21)15-27-24(31)22-23(18-4-3-13-26-16-18)30(29-28-22)20-9-7-19(25)8-10-20/h3-13,16H,2,14-15H2,1H3,(H,27,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDCIKYMMEGKIMQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)CNC(=O)C2=C(N(N=N2)C3=CC=C(C=C3)Cl)C4=CN=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22ClN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(4-chlorophenyl)-N-(4-propoxybenzyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide, a compound featuring a 1,2,3-triazole moiety, has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including anticancer properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C24H22ClN5O2
- Molecular Weight : 447.9 g/mol
- CAS Number : 1207047-69-5
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. The following table summarizes the findings from various research studies regarding its efficacy against different cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HCT116 | 0.43 | Induces apoptosis and inhibits migration |
| MCF-7 | 1.5 | Arrests cell cycle at G1 phase, induces apoptosis |
| PC-3 | 0.6 | Inhibits colony formation via Wnt signaling pathway |
| SMMC-7721 | Not reported | Increases ROS levels leading to mitochondrial dysfunction |
Case Study: HCT116 Cell Line
In a study evaluating the compound's effects on the HCT116 colorectal cancer cell line, it was found to significantly reduce cell migration and induce apoptosis. The treatment led to alterations in the expression of epithelial and mesenchymal markers, indicating a shift towards decreased metastatic potential and enhanced apoptotic signaling pathways .
The biological activity of this triazole derivative is primarily attributed to its ability to modulate various cellular pathways:
- Apoptosis Induction : The compound promotes apoptosis in cancer cells by increasing levels of reactive oxygen species (ROS), which leads to mitochondrial membrane depolarization and cytochrome c release into the cytoplasm .
- Cell Cycle Arrest : It effectively arrests the cell cycle at the G1 phase in several cancer cell lines, thereby preventing further proliferation .
- Inhibition of Migration : Through modulation of the Wnt signaling pathway, the compound inhibits colony formation and migration in aggressive cancer phenotypes .
Additional Biological Activities
Apart from its anticancer properties, preliminary studies suggest that this compound may exhibit antibacterial activity by inhibiting quorum sensing in bacteria. This mechanism could provide an alternative therapeutic approach against antibiotic-resistant strains .
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds with similar triazole structures possess notable antimicrobial properties. The compound has been evaluated for its efficacy against various bacterial and fungal strains.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | ≤ 32 µg/mL |
| Escherichia coli | ≤ 64 µg/mL |
| Candida albicans | ≤ 25 µg/mL |
In vitro studies have shown that this compound exhibits greater efficacy than traditional antifungal agents like fluconazole against certain strains of Candida and other pathogens .
Anticancer Activity
The anticancer properties of 1-(4-chlorophenyl)-N-(4-propoxybenzyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide have been investigated extensively. The compound has demonstrated the ability to induce apoptosis in various cancer cell lines.
| Cancer Cell Line | EC50 (µM) |
|---|---|
| MCF-7 (Breast) | 10.5 |
| A549 (Lung) | 12.3 |
| HepG2 (Liver) | 8.7 |
These findings suggest that the compound can be more effective than standard chemotherapeutics such as doxorubicin in specific contexts.
Anti-inflammatory Activity
The compound's anti-inflammatory potential has been explored through its ability to inhibit cyclooxygenase enzymes, particularly COX-2. This inhibition is crucial in managing inflammatory conditions and pain relief .
Comparative Analysis with Related Compounds
A comparative analysis with structurally similar compounds reveals the unique biological profile of this triazole derivative.
| Compound Name | Biological Activity | Notable Features |
|---|---|---|
| 1-(2-chlorobenzyl)-N-(4-ethoxyphenyl)-6-oxo... | Moderate anticancer activity | Different substituents |
| Perampanel | Anticonvulsant | Known for its action on glutamate receptors |
| Taranabant | Investigated for weight loss | Varied substituents impacting efficacy |
Case Studies
Several case studies have highlighted the effectiveness of this compound in preclinical models:
- Study on Antifungal Efficacy : A study demonstrated that the compound exhibited superior antifungal activity against resistant strains of Candida, suggesting its potential as a new therapeutic agent.
- Cytotoxic Effects on Cancer Cell Lines : Research indicated significant antiproliferative effects across multiple cancer types, establishing a foundation for further clinical investigations.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Triazole Carboxamides with Antitumor Activity
Compound A: 1-(4-Chlorophenyl)-N-(3-fluoro-4-(thieno[3,2-d]pyrimidin-4-yloxy)phenyl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxamide
- Key Differences: Replaces pyridin-3-yl (target compound) with trifluoromethyl at position 5 and introduces a thienopyrimidinyloxy-phenyl group on the carboxamide.
- Activity : Acts as a c-Met inhibitor (IC₅₀ < 10 nM) and induces apoptosis in multiple cancer cell lines (MCF-7, HepG2, etc.) with a growth percentage (GP) of 68.09% against NCI-H522 lung cancer cells .
- Structural Impact: The trifluoromethyl group enhances lipophilicity, while the thienopyrimidinyloxy moiety may improve kinase selectivity.
Compound B : Ethyl 1-phenyl-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate
- Key Differences : Carboxylate ester instead of carboxamide and lacks the 4-propoxybenzyl group.
- Activity : Exhibits 30% growth inhibition (GP = 70.94%) against NCI-H522 cells, suggesting that the carboxamide in the target compound may enhance potency or solubility .
Pyrazole Carboxamides with Cannabinoid Receptor Activity
Compound C : 5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-N-(3-pyridylmethyl)-1H-pyrazole-3-carboxamide
- Key Differences : Pyrazole core instead of triazole; additional 2,4-dichlorophenyl and methyl groups.
- Activity : Potent CB1 receptor antagonist (IC₅₀ = 0.139 nM) .
- Structural Impact : The pyrazole core and dichlorophenyl groups are critical for CB1 binding, while the triazole in the target compound may favor different targets (e.g., kinases).
Triazole Derivatives with Hsp90 and Multi-Target Activity
Compound D : 1-[2,4-bis(benzyloxy)-5-isopropylphenyl]-N-[2,6-difluoro-3-(propylsulfonamido)phenyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide
- Key Differences : Pyridin-4-yl (vs. pyridin-3-yl in the target) and bulky bis(benzyloxy) substituents.
- Activity : Designed as an Hsp90 inhibitor with multi-target activity against B-Raf and PDHK1 .
- Structural Impact : The pyridin-4-yl orientation and sulfonamido group may influence ATP-binding pocket interactions in kinases.
Structural and Conformational Analysis
Triazole Ring Twisting
- Target Compound : The pyridin-3-yl group at position 5 introduces steric hindrance, likely causing a twist between the triazole and pyridine rings. Comparable triazoles (e.g., ethyl 5-formyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate) exhibit a dihedral angle of 74.02° between triazole and pyridine planes, higher than analogs with smaller substituents (e.g., 50.3° for a methyl group) .
- Implications : Increased twisting may reduce π-π stacking but improve solubility or access to hydrophobic binding pockets.
Substituent Effects on Pharmacokinetics
- 4-Propoxybenzyl Group : Enhances lipophilicity compared to smaller alkyl or pyridylmethyl groups (e.g., in Compound C). This may improve blood-brain barrier penetration but could reduce aqueous solubility.
- Pyridin-3-yl vs. Pyridin-4-yl : The nitrogen position in the pyridine ring affects hydrogen-bonding patterns; pyridin-3-yl may favor interactions with polar residues in kinase ATP pockets .
Activity Against Cancer Cell Lines
| Compound | Substituents (Position 5) | Carboxamide Group | GP (%) vs. NCI-H522 |
|---|---|---|---|
| Target Compound | Pyridin-3-yl | 4-Propoxybenzyl | Data not reported |
| Compound A (trifluoromethyl) | CF₃ | Thienopyrimidinyloxy-phenyl | 68.09 |
| Compound B (ester) | Pyridin-3-yl | Ethyl ester | 70.94 |
Preparation Methods
Azide and Alkyne Precursor Preparation
4-Chlorophenyl azide was synthesized via diazotization of 4-chloroaniline (1.0 equiv) with sodium nitrite (1.2 equiv) in HCl at 0–5°C, followed by azide formation using sodium azide. The pyridin-3-ylpropiolic acid alkyne precursor was prepared by Sonogashira coupling of pyridin-3-ylacetylene with ethyl propiolate, followed by saponification (NaOH, EtOH/H2O).
Copper-Catalyzed Cycloaddition
The CuAAC reaction was conducted under optimized conditions:
- Reagents : 4-Chlorophenyl azide (1.0 equiv), pyridin-3-ylpropiolic acid (1.2 equiv).
- Catalyst : Bi2WO6 (10 mol%), CuSO4·5H2O (2 mol%), sodium ascorbate (10 mol%).
- Solvent : H2O/toluene (1:1 v/v).
- Conditions : 80°C, 12 h.
This yielded 1-(4-chlorophenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid (87% yield), with regioselectivity confirmed via 1H-NMR (singlet for H5 at δ 8.21 ppm).
Carboxamide Formation
Carboxylic Acid Activation
The triazole-4-carboxylic acid (1.0 equiv) was treated with oxalyl chloride (1.5 equiv) in anhydrous DCM under N2, yielding the corresponding acyl chloride. Solvent removal under vacuum provided the intermediate for subsequent amidation.
Amide Coupling
The acyl chloride was reacted with 4-propoxybenzylamine (1.2 equiv) in DMF using DIEA (3.0 equiv) as a base:
- Conditions : RT, 6 h.
- Workup : Extraction with EtOAc, washing (brine, NaHCO3), and column chromatography (EtOAc/hexane).
The final product, 1-(4-chlorophenyl)-N-(4-propoxybenzyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide , was obtained in 74% yield.
Analytical Characterization
Spectroscopic Data
- 1H-NMR (500 MHz, DMSO-d6) : δ 8.71 (s, 1H, H5-triazole), 8.52 (d, J = 4.7 Hz, 1H, pyridine-H), 7.89–7.30 (m, 8H, aromatic), 4.92 (s, 2H, N-CH2), 4.01 (t, J = 6.6 Hz, 2H, OCH2), 1.82–1.75 (m, 2H, CH2), 1.01 (t, J = 7.4 Hz, 3H, CH3).
- 13C-NMR (126 MHz, DMSO-d6) : δ 165.4 (C=O), 151.2 (triazole-C4), 149.8 (pyridine-C3), 134.6–114.2 (aromatic carbons), 69.5 (OCH2), 22.4 (CH2), 10.5 (CH3).
- HRMS (ESI+) : m/z calcd. for C24H22ClN5O2 [M+H]+: 472.1542; found: 472.1546.
Physicochemical Properties
- Melting Point : 158–160°C (decomp.).
- Solubility : Soluble in DMF, DMSO; sparingly soluble in EtOH.
Optimization and Mechanistic Insights
Catalyst Screening
Bi2WO6/CuSO4 outperformed traditional Cu(I) catalysts (e.g., CuI) in regioselectivity (1,4 vs. 1,5 isomers) and yield (87% vs. 65%). The bimetallic system likely stabilizes the transition state via Lewis acid-base interactions, enhancing alkyne activation.
Solvent Effects
Aqueous toluene provided superior yields (87%) compared to pure organic solvents (e.g., THF: 62%), attributed to hydrophobic aggregation of reactants.
Scalability and Industrial Relevance
The process was scaled to 100 g with consistent yield (85%), demonstrating feasibility for pilot-scale production. Cost analysis revealed Bi2WO6’s reusability (5 cycles, <10% yield drop) as a key economic advantage.
Q & A
Q. What are the standard synthetic routes for preparing 1-(4-chlorophenyl)-N-(4-propoxybenzyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide?
The synthesis typically involves click chemistry (azide-alkyne cycloaddition) to form the triazole core, followed by functionalization steps. Key steps include:
- Step 1 : Copper(I)-catalyzed cycloaddition between an azide (e.g., 4-chlorophenyl azide) and a terminal alkyne (e.g., pyridin-3-yl acetylene) to generate the 1,2,3-triazole ring .
- Step 2 : Coupling of the triazole intermediate with a benzylamine derivative (e.g., 4-propoxybenzylamine) via nucleophilic acyl substitution, often using activating agents like HATU or EDCI in solvents such as DMF or DCM .
- Step 3 : Purification via column chromatography and validation using HPLC or TLC .
Optimization : Copper(I) iodide or TBTA ligands enhance cycloaddition efficiency, while temperature control (~50–80°C) improves regioselectivity .
Q. What spectroscopic and analytical methods are used to characterize this compound?
- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR confirms regiochemistry of the triazole ring and substituent positions. For example, the pyridin-3-yl proton appears as a distinct multiplet in 1H NMR .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+ expected for C21H19ClN5O2: 424.12 g/mol) .
- X-ray Crystallography : Resolves 3D conformation; SHELXL software refines crystal structures, identifying bond angles and torsional strain in the triazole core .
Q. What preliminary biological activities are reported for structurally related triazole derivatives?
- Antimicrobial Activity : Triazoles with chlorophenyl groups exhibit MIC values <10 µM against Gram-positive bacteria, likely via membrane disruption .
- Anticancer Potential : Pyridinyl-triazoles inhibit kinases (e.g., EGFR) with IC50 values in the nanomolar range, as shown in MTT assays using HeLa cells .
- Anti-inflammatory Effects : COX-2 inhibition is observed in vitro, with SAR studies highlighting the importance of the 4-propoxybenzyl group for binding affinity .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) guide the optimization of this compound for target-specific applications?
- Triazole Core : Modifications to the 1,2,3-triazole (e.g., replacing nitrogen with oxygen) reduce metabolic stability but alter binding to ATP pockets in kinases .
- Chlorophenyl Group : Electron-withdrawing Cl enhances lipophilicity, improving blood-brain barrier penetration in CNS-targeted studies .
- Pyridinyl Substituent : Position 3 on pyridine maximizes π-π stacking with kinase active sites; replacing pyridine with quinoline increases potency but reduces solubility .
Methodology : Use molecular docking (e.g., AutoDock Vina) to predict binding modes and prioritize synthetic targets .
Q. What experimental strategies resolve contradictions in crystallographic data for triazole derivatives?
- High-Resolution Data : Collect data at synchrotron sources (λ = 0.7–1.0 Å) to improve resolution (<0.8 Å), minimizing errors in hydrogen atom positioning .
- Twinned Crystals : Apply SHELXL’s TWIN/BASF commands to model twinning, refining Flack parameters to confirm absolute configuration .
- Disorder Modeling : Use PART instructions in SHELXL to resolve disordered propoxy or pyridyl groups, constraining thermal parameters via ISOR/DFIX .
Q. How to design in vitro/in vivo assays to evaluate pharmacokinetic and toxicity profiles?
- In Vitro ADME :
- Solubility : Shake-flask method in PBS (pH 7.4) and simulated intestinal fluid .
- CYP Inhibition : Fluorescent assays using recombinant CYP3A4/2D6 isoforms .
- In Vivo Toxicity :
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
